3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea
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Overview
Description
3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives
Preparation Methods
The synthesis of 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
Condensation Reactions: Initial steps may involve the condensation of appropriate amines with aldehydes or ketones to form intermediate imidazo[1,2-a]pyrimidine structures.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the imidazo[1,2-a]pyrimidine core.
Urea Formation: The final step involves the reaction of the imidazo[1,2-a]pyrimidine derivative with phenyl isocyanate to form the urea linkage.
Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes . It may also interact with specific receptors on cell surfaces, modulating signaling pathways and influencing cellular responses .
Comparison with Similar Compounds
3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
Saripidem: A sedative and anxiolytic drug with a similar structure.
Zolimidine: An antiulcer drug that shares the imidazo[1,2-a]pyrimidine scaffold.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea linkage, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-11-12-25-13-18(24-19(25)21-14)15-7-9-17(10-8-15)23-20(26)22-16-5-3-2-4-6-16/h2-13H,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKUKIKHQPQZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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